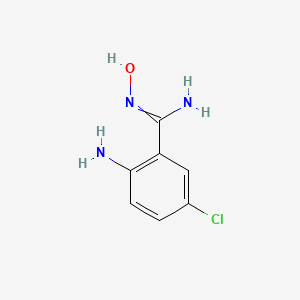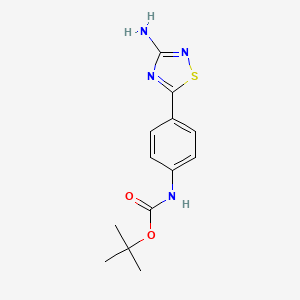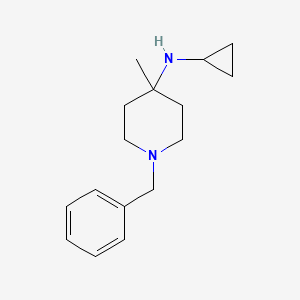
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the methylation of the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or other substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to certain psychoactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and potentially therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-methylpiperidine: Shares the benzyl and piperidine core but lacks the cyclopropyl group.
N-Cyclopropyl-4-methylpiperidine: Contains the cyclopropyl and piperidine core but lacks the benzyl group.
4-Methylpiperidine: The simplest structure, lacking both the benzyl and cyclopropyl groups.
Uniqueness: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is unique due to the combination of its benzyl, cyclopropyl, and methyl groups, which confer distinct chemical and pharmacological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H24N2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-16(17-15-7-8-15)9-11-18(12-10-16)13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 |
Clé InChI |
CTTDKQUGPSAKLC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)CC2=CC=CC=C2)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
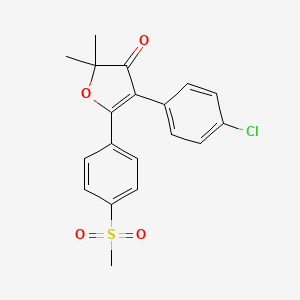
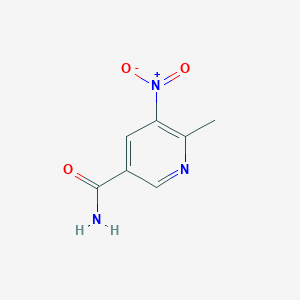
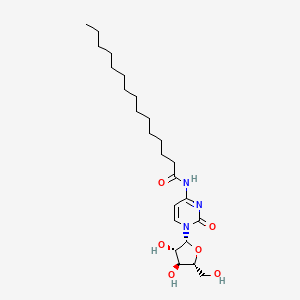
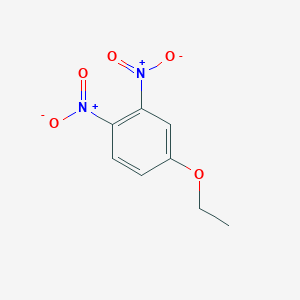
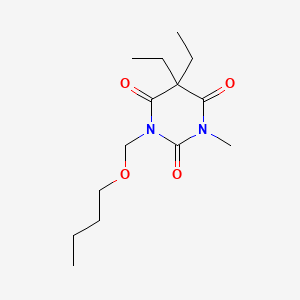
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
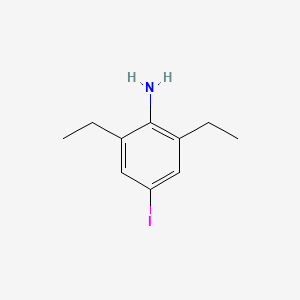
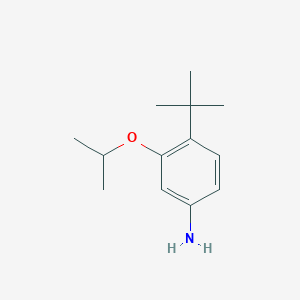
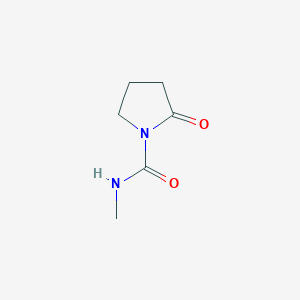
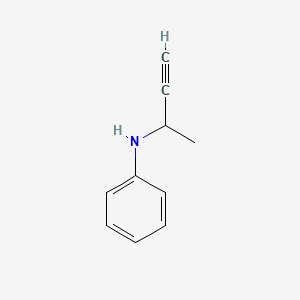
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
